molecular formula C11H16BrF2NO3 B6211365 tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate CAS No. 2703780-06-5

tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate

Cat. No. B6211365
CAS RN: 2703780-06-5
M. Wt: 328.2
InChI Key:
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Description

The compound “tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring has various substituents, including a tert-butyl group, a bromomethyl group, two fluorine atoms, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the various substituents. The exact synthesis route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring would provide a rigid, cyclic backbone, while the various substituents would add complexity and potentially affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromomethyl group, which is a good leaving group, and the carboxylate ester group, which can participate in various reactions. The fluorine atoms could also affect the compound’s reactivity due to their high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the electronegative fluorine atoms could increase the compound’s polarity and potentially its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, cause skin irritation, and be harmful to aquatic life .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a drug if it has beneficial biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate involves the reaction of tert-butyl 4-(hydroxymethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate with hydrogen bromide in the presence of a strong acid catalyst, followed by esterification with tert-butyl alcohol and a base catalyst.", "Starting Materials": [ "tert-butyl 4-(hydroxymethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate", "hydrogen bromide", "strong acid catalyst", "tert-butyl alcohol", "base catalyst" ], "Reaction": [ "Add tert-butyl 4-(hydroxymethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate to a reaction vessel", "Add hydrogen bromide and a strong acid catalyst to the reaction vessel", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Add tert-butyl alcohol and a base catalyst to the dried organic layer", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Purify the product by column chromatography" ] }

CAS RN

2703780-06-5

Product Name

tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate

Molecular Formula

C11H16BrF2NO3

Molecular Weight

328.2

Purity

95

Origin of Product

United States

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